![molecular formula C23H18ClN3O2 B2828805 N-(2-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 941982-45-2](/img/structure/B2828805.png)
N-(2-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as CBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. CBA belongs to the class of quinazolinone derivatives, which have been reported to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research has shown that derivatives of N-(2-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide exhibit significant analgesic and anti-inflammatory activities. A study highlighted the synthesis of novel quinazolinyl acetamides, which demonstrated potent analgesic and anti-inflammatory effects, with some compounds being moderately more potent than the reference standard diclofenac sodium, while showing only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015). Another study focusing on the design, synthesis, and analgesic activity of quinazoline derivatives found that compounds with aliphatic groups showed the most potent analgesic activity among the series, moderately more potent compared to diclofenac sodium (HelmySakr, 2016).
Antimicrobial Activities
Some derivatives of this compound have been investigated for their antimicrobial properties. A study synthesized and characterized a series of 2,3-disubstituted quinazolinone analogs, which underwent in-vitro antibacterial screening against several bacterial strains, showcasing their potential as antibacterial agents (Rajasekaran & Rao, 2015). Another research effort focused on novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, finding them to possess broad-spectrum antibacterial activity against tested microorganisms (Bhoi et al., 2015).
Anticancer Activities
The anticancer potential of quinazolinone derivatives has also been explored. Research into the synthesis, molecular docking, and biological potentials of new quinazolinone derivatives revealed significant antimicrobial and anticancer activities, with molecular docking studies supporting their potential as lead compounds for drug design (Mehta et al., 2019). Another study reported on the synthesis and characterization of novel quinazolines as potential antimicrobial agents, with the compounds demonstrating promising antibacterial and antifungal activities, indicative of their potential utility in antimicrobial therapy (Desai et al., 2007).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c24-19-12-6-4-10-17(19)14-25-21(28)15-27-20-13-7-5-11-18(20)22(26-23(27)29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUAAMNCICQMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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